4-cyano-N-phenylbenzene-1-sulfonamide

Vue d'ensemble

Description

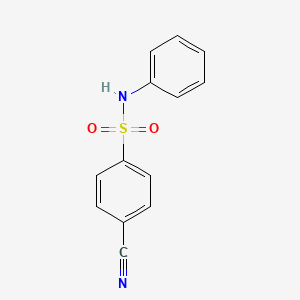

4-Cyano-N-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H10N2O2S and a molecular weight of 258.30 . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of 4-cyano-N-phenylbenzene-1-sulfonamide consists of two aromatic rings connected by a sulfonamide group, with a cyano group attached to one of the rings .Applications De Recherche Scientifique

Enantioselective Modification via Carbene Organic Catalysis

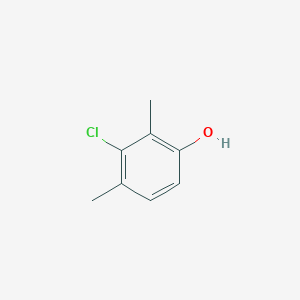

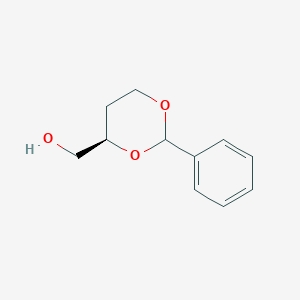

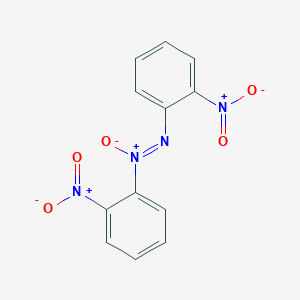

A recent study revealed an innovative method for highly enantioselective modification of sulfonamides using carbene organic catalysis . The reaction occurs under mild conditions, demonstrating broad substrate scope and excellent yields. Notably, when multiple sulfonamides or amines coexist in the same molecule, the reaction proceeds in a highly chemo-selective manner. The application of this method allows for selective modification of sulfonamide-containing drug molecules, potentially leading to the formation of phthalidyl derivatives as prodrugs.

Mechanistic Insights: Stepwise Addition Pathway

Experimental observations and density functional theory (DFT) calculations suggest that the reaction proceeds via a stepwise addition pathway, assisted by Li⁺ ions or protons. Non-covalent interactions, such as cation-π interactions, play crucial roles in enhancing reactivity and controlling enantioselectivity .

Agrochemical Research

While specific studies on this compound’s agrochemical applications are limited, its structural features may inspire novel pesticide or herbicide development. Researchers could explore its potential as a building block for designing environmentally friendly agrochemicals.

Mécanisme D'action

Target of Action

The primary target of 4-cyano-N-phenylbenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and multiplication .

Mode of Action

4-cyano-N-phenylbenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the folic acid metabolism cycle in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Similar sulfonamide compounds are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of these compounds is inhibited by pus .

Result of Action

The result of the action of 4-cyano-N-phenylbenzene-1-sulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of essential components of the bacterial cell, leading to the cessation of bacterial growth .

Action Environment

The action of 4-cyano-N-phenylbenzene-1-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action .

Propriétés

IUPAC Name |

4-cyano-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKDTTLIURIIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-phenylbenzene-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

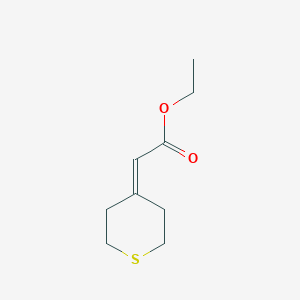

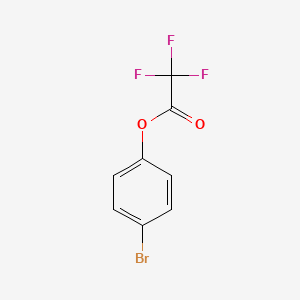

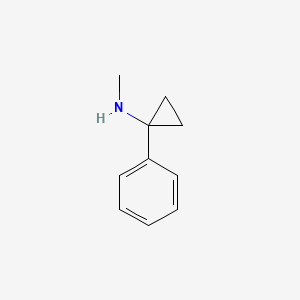

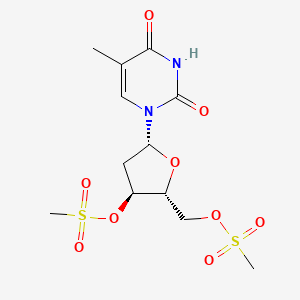

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(1-phenylethyl)amino]acetate](/img/structure/B3272495.png)

amino}prop-2-enoate](/img/structure/B3272517.png)

![Magnesium, bromo[(2-fluorophenyl)methyl]-](/img/structure/B3272518.png)

![4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3272532.png)

![6-Chloro-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3272539.png)